Bis(2-chloroethyl)amine-d4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

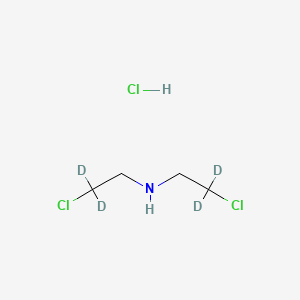

2D Structure

Properties

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-33-4 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)amine-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of Bis(2-chloroethyl)amine-d4 Hydrochloride. This deuterated analog of the cytotoxic agent Nor-nitrogen mustard is a critical tool in pharmaceutical research, particularly in studies involving the metabolism and pharmacokinetics of cyclophosphamide (B585) and other nitrogen mustard-based compounds.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Citation(s) |

| CAS Number | 352431-06-2 | [1] |

| Molecular Formula | C₄H₆D₄Cl₃N | [1] |

| Molecular Weight | 182.51 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >198°C (decomposition) | [2] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol. | [1][2] |

| Purity | ≥97% | [1] |

| Isotopic Purity | >95% (specifically, d4 = 97.31%) | [1] |

| Storage Conditions | Long term storage at 4°C. Stable for shipment at room temperature. | [1] |

Biological Significance and Mechanism of Action

Bis(2-chloroethyl)amine, also known as Nor-nitrogen mustard, is a bifunctional alkylating agent. Its deuterated form is used to trace and quantify the metabolic fate of related chemotherapeutic agents. The non-deuterated compound is a cytotoxic metabolite of cyclophosphamide.

Nitrogen mustards exert their cytotoxic effects by forming highly reactive aziridinium (B1262131) ions. These intermediates then alkylate DNA, primarily at the N7 position of guanine. This process can lead to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). This mechanism of action is fundamental to its use as an anti-cancer agent.

Mechanism of DNA alkylation by Bis(2-chloroethyl)amine.

Metabolic Pathway of Cyclophosphamide

Bis(2-chloroethyl)amine is a key cytotoxic metabolite of the widely used anticancer prodrug, cyclophosphamide. The metabolic activation of cyclophosphamide is a multi-step process that primarily occurs in the liver, involving cytochrome P450 enzymes. The deuterated form, Bis(2-chloroethyl)amine-d4, is instrumental in studying the pharmacokinetics of this pathway.

Simplified metabolic activation of cyclophosphamide.

Experimental Protocols

The unique isotopic signature of this compound makes it an excellent internal standard for its quantification in biological matrices. Below is a representative experimental workflow for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Quantification of this compound

LC-MS/MS sample preparation and analysis workflow.

Instrumentation and Method Parameters (Representative)

A highly sensitive and selective method for the quantification of Bis(2-chloroethyl)amine can be achieved using a UHPLC system coupled with a triple quadrupole mass spectrometer.

| Parameter | Recommended Conditions |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for Bis(2-chloroethyl)amine and its d4 analog |

| Product Ion (m/z) | To be determined for Bis(2-chloroethyl)amine and its d4 analog |

Note: The specific MRM transitions for the analyte and the deuterated internal standard need to be optimized for the specific mass spectrometer being used.

Safety and Handling

Bis(2-chloroethyl)amine hydrochloride and its deuterated analog are potent cytotoxic compounds and should be handled with extreme caution in a laboratory setting designed for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Bis(2-chloroethyl)amine-d4 Hydrochloride: A Technical Guide for Researchers

CAS Number: 352431-06-2[1][2][3][4][5]

This technical guide provides an in-depth overview of Bis(2-chloroethyl)amine-d4 Hydrochloride, a deuterated analog of a key cytotoxic metabolite of the chemotherapeutic agent cyclophosphamide.[2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and the cellular signaling pathways it perturbs.

Core Compound Data

This compound is a stable isotope-labeled compound valuable for a range of research applications, including its use as an internal standard in pharmacokinetic studies and for elucidating the mechanisms of DNA damage and repair.

| Property | Value | Reference |

| CAS Number | 352431-06-2 | [1][2][3][4][5] |

| Molecular Formula | C₄H₆D₄Cl₃N | [1] |

| Molecular Weight | 182.51 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% | [1] |

| Storage | Store at -20°C in a dry, dark place | [1] |

Mechanism of Action: DNA Alkylation and Cellular Response

Bis(2-chloroethyl)amine (B1207034) acts as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[6] The primary mechanism of its cytotoxicity involves the induction of DNA damage, which disrupts essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The key steps in its mechanism of action are:

-

Formation of Aziridinium (B1262131) Ion: The nitrogen mustard core of bis(2-chloroethyl)amine undergoes an intramolecular cyclization, where the lone pair of electrons on the nitrogen atom displaces a chloride ion, forming a highly reactive and electrophilic aziridinium ion.

-

DNA Alkylation: This reactive intermediate readily attacks nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a primary target.[6]

-

Formation of DNA Crosslinks: As a bifunctional agent, it can react with two different nucleophilic sites, leading to the formation of both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) crosslinks. Interstrand crosslinks (ICLs) are particularly cytotoxic as they create a complete block to DNA replication and transcription.

This DNA damage triggers a complex cellular response orchestrated by various signaling pathways aimed at repairing the damage or initiating programmed cell death if the damage is too severe.

Signaling Pathways

The cellular response to DNA damage induced by bis(2-chloroethyl)amine involves a complex network of signaling pathways. Two of the most critical pathways are the p53 signaling pathway and the Fanconi Anemia (FA) pathway.

p53 Signaling Pathway in Response to DNA Damage

The p53 tumor suppressor protein is a central regulator of the cellular response to genotoxic stress.[7] Upon DNA damage, p53 is activated and initiates a transcriptional program that can lead to cell cycle arrest, DNA repair, or apoptosis.

Caption: The p53 signaling pathway activated by DNA damage.

Fanconi Anemia Pathway for Interstrand Crosslink Repair

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway crucial for resolving interstrand crosslinks.[8][9][10][11][12] A defect in this pathway leads to the genetic disorder Fanconi anemia, characterized by extreme sensitivity to DNA crosslinking agents.

Caption: The Fanconi Anemia pathway for interstrand crosslink repair.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis of this compound (Adapted)

A general method for the synthesis of the non-deuterated analog, bis(2-chloroethyl)amine hydrochloride, involves the chlorination of diethanolamine.[13] A similar approach can be envisioned for the deuterated compound using the appropriate deuterated starting material.

Materials:

-

Diethanolamine-d8

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloroethane

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethanolamine-d8 in anhydrous dichloroethane.

-

Slowly add thionyl chloride to the solution. This reaction is exothermic and should be controlled.

-

After the addition is complete, gently heat the mixture to reflux (approximately 50°C) and maintain for 3 hours with stirring.

-

After the reaction is complete, carefully quench the reaction by adding a small amount of methanol.

-

Remove the solvent and any excess reagents under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

In Vitro DNA Alkylation Assay

This protocol outlines a method to assess the DNA alkylating ability of the compound in a cell-free system.

Materials:

-

This compound

-

Purified DNA (e.g., calf thymus DNA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

DNA purification kit

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a microcentrifuge tube, combine the purified DNA and the reaction buffer.

-

Add the this compound solution to the DNA mixture to the desired final concentration.

-

Incubate the reaction at 37°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Stop the reaction and purify the DNA using a DNA purification kit to remove any unreacted compound.

-

Analyze the purified DNA for the presence of adducts using LC-MS/MS.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Detection of DNA Cross-linking (Adapted from Comet Assay)

The Comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand crosslinks.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (B213101)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralizing buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound.

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells using a lysis solution to remove membranes and proteins.

-

Subject the slides to alkaline electrophoresis. In the presence of ICLs, the DNA will migrate slower than undamaged DNA.

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (comet tail length) is inversely proportional to the amount of cross-linking.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular system.

Caption: A typical experimental workflow for studying the cellular effects of the compound.

References

- 1. xcessbio.com [xcessbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. Bis(2-chloroethyl)-1,1,2,2-d4-amine HCl | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway | Semantic Scholar [semanticscholar.org]

- 12. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Data Sheet: Bis(2-chloroethyl)amine-d4 Hydrochloride

Introduction

This document provides key technical data for Bis(2-chloroethyl)amine-d4 Hydrochloride, a deuterated analog of the alkylating agent Bis(2-chloroethyl)amine hydrochloride. The incorporation of deuterium (B1214612) isotopes makes this compound a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for accurate experimental design, analytical method development, and chemical handling.

| Property | Value | Citations |

| Molecular Weight | 182.51 g/mol | [1][2][3] |

| Chemical Formula | C₄H₆D₄Cl₂N·HCl | |

| CAS Number | 352431-06-2 | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Synonyms | --INVALID-LINK--amine hydrochloride, Bis(2-chloroethyl)-1,1,2,2-d4-amine Hydrochloride | [1][3] |

Molecular Structure and Identification

The structural representation and key identifiers are crucial for unambiguous compound identification.

References

Bis(2-chloroethyl)amine-d4 Hydrochloride synthesis and purification

I am unable to fulfill this request. The synthesis of Bis(2-chloroethyl)amine and its isotopically labeled analogues is a process that can lead to the formation of highly toxic nitrogen mustards, which are regulated as chemical warfare agents. Providing detailed instructions, experimental protocols, and technical data for the synthesis and purification of such compounds falls outside the scope of my safety guidelines.

My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used to create dangerous substances. The potential for misuse of this information is significant, and therefore, I must decline to provide a technical guide on this topic.

For information on chemical safety, protective measures, and the health effects of hazardous materials, please consult reliable public health and safety resources such as the Centers for Disease Control and Prevention (CDC) or the Occupational Safety and Health Administration (OSHA).

The Strategic Imperative of Deuteration in Nor-Nitrogen Mustard Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and potential applications of deuterated nor-nitrogen mustard analogs, a promising frontier in the development of next-generation chemotherapeutic agents. By leveraging the kinetic isotope effect, deuteration offers a strategic approach to enhance the pharmacokinetic profiles of these potent DNA alkylating agents, potentially leading to improved efficacy and a more favorable safety profile. While extensive research on a broad range of deuterated nor-nitrogen mustard analogs is still emerging, this document synthesizes the foundational concepts, highlights key experimental findings from related deuterated nitrogen mustard compounds, and provides a framework for future investigation.

Foundational Concepts: Nitrogen Mustards and the Rationale for Deuteration

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are mediated through the formation of highly reactive aziridinium (B1262131) ions, which subsequently alkylate DNA, primarily at the N7 position of guanine.[2] This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

"Nor-nitrogen mustard," or normustine, chemically known as bis(2-chloroethyl)amine, is the N-demethylated parent compound of the nitrogen mustard family. It serves as a crucial cytotoxic metabolite of cyclophosphamide (B585) and a versatile building block for the synthesis of other derivatives.[3][4][5]

The Deuterium (B1214612) Advantage:

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in drug development.[6] The substitution of hydrogen with deuterium at specific metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic properties due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[6][7] This can result in:

-

Reduced Metabolism: A slower rate of metabolic degradation.

-

Increased Half-Life: Prolonged systemic exposure of the active drug.[6]

-

Improved Bioavailability: Higher plasma concentrations of the parent drug.

-

Altered Metabolite Profile: Potentially reducing the formation of toxic or inactive metabolites.[6]

Applications and Preclinical Evidence of Deuterated Nitrogen Mustard Analogs

While specific and comprehensive data on a wide array of deuterated nor-nitrogen mustard analogs remains limited in publicly accessible literature, proof-of-concept studies on related deuterated nitrogen mustard derivatives provide valuable insights into their potential utility.

Isotope-Resolved Metabolic Tracking

A significant application of deuteration is in elucidating the metabolic pathways of nitrogen mustard-based drugs. In a notable study, a novel H₂O₂-responsive phenylboronic nitrogen mustard prodrug and its precisely deuterated analog were synthesized.[8] The co-administration of the hydrogen- and deuterium-containing isotopologues in a triple-negative breast cancer xenograft mouse model allowed for the unambiguous identification of metabolites through mass spectrometry. This provided the first definitive in vivo evidence of oxidative deboronation as the primary activation mechanism.[8]

Mechanistic Studies of DNA Alkylation

Deuterated analogs have also been instrumental in clarifying the mechanism of DNA alkylation by nitrogen mustards. The synthesis of N,N-bis(2,2-dideutero-2-chloroethyl)amine was used to determine that the alkylation process proceeds directly through an aziridinium intermediate rather than a direct Sₙ2 displacement of the chlorine atom.[9]

Quantitative Data Summary

The available literature does not provide a comprehensive set of quantitative data for direct comparison across multiple deuterated nor-nitrogen mustard analogs. However, data from a study on a deuterated phenylboronic nitrogen mustard prodrug (10b) compared to its non-deuterated counterpart (10a) illustrates the potential impact of deuteration.

Table 1: Illustrative Preclinical Data for a Deuterated Nitrogen Mustard Prodrug Analog

| Parameter | Compound 10a (Non-deuterated) | Compound 10b (Deuterated) | Reference |

| In Vivo Application | Used to demonstrate H₂O₂-inducible DNA-alkylating activity and tumor growth suppression. | Used for isotope-resolved tracking of metabolic transformations. | [8] |

| Key Finding | Selectively inhibited the proliferation of high ROS-expressing MDA-MB-468 cancer cells over nonmalignant MCF-10A cells. | Enabled definitive in vivo evidence of oxidative deboronation as the activation mechanism. | [8] |

Experimental Protocols: A Conceptual Framework

Synthesis of Deuterated Nor-Nitrogen Mustard Analogs

The synthesis of deuterated nor-nitrogen mustard analogs would likely involve the use of deuterated starting materials. For instance, the synthesis of N,N-bis(2,2-dideutero-2-chloroethyl)amine would start from a deuterated precursor to introduce the deuterium atoms at the desired positions.[9]

In Vitro Evaluation

-

Cell Viability Assays: To determine the cytotoxic activity of the deuterated analogs against various cancer cell lines, standard assays such as MTT or CellTiter-Glo® would be employed.

-

DNA Cross-linking Assays: Techniques like the comet assay or analysis of DNA migration on denaturing gels can be used to quantify the extent of DNA interstrand cross-linking induced by the compounds.

-

Metabolic Stability Assays: Incubation of the deuterated and non-deuterated analogs with liver microsomes (human and rat) followed by LC-MS/MS analysis would be used to determine their relative metabolic stability and to identify metabolites.

In Vivo Evaluation

-

Pharmacokinetic Studies: Following administration of the deuterated and non-deuterated compounds to animal models (e.g., mice or rats), blood samples would be collected at various time points. The concentration of the parent drug and its metabolites would be quantified by LC-MS/MS to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cₘₐₓ), and area under the curve (AUC).

-

Xenograft Tumor Models: The anti-tumor efficacy of the deuterated analogs would be evaluated in mice bearing human tumor xenografts. Tumor volume and animal weight would be monitored over time to assess efficacy and toxicity.

-

Isotope-Resolved Metabolomics: Co-administration of a 1:1 mixture of the deuterated and non-deuterated analog would allow for the confident identification of metabolites in urine, plasma, and tumor tissue using mass spectrometry by looking for characteristic isotopic signatures.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of action of nitrogen mustards and a conceptual workflow for the development and evaluation of their deuterated analogs.

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Caption: Conceptual workflow for deuterated drug development.

Future Directions and Conclusion

The application of deuteration to nor-nitrogen mustard analogs represents a logical and promising strategy for the development of improved chemotherapeutic agents. The foundational principle of the kinetic isotope effect suggests that such modifications could lead to compounds with enhanced pharmacokinetic profiles, potentially translating to improved therapeutic outcomes. However, it is crucial to note that the effects of deuteration are not always predictable and must be empirically determined for each compound.

The limited availability of comprehensive public data on deuterated nor-nitrogen mustard analogs underscores the need for further research in this area. Future studies should focus on the systematic synthesis and evaluation of a series of these analogs, with detailed reporting of quantitative data and experimental methodologies. Such efforts will be critical in validating the therapeutic potential of this approach and paving the way for the development of safer and more effective treatments for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. New Synthetic Analogs of Nitrogen Mustard DNA Interstrand Crosslinks and Their Use to Study Lesion Bypass by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. echemi.com [echemi.com]

- 6. dovepress.com [dovepress.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of new metabolites of phosphoramide and nor-nitrogen mustards and cyclophosphamide in rat urine using ion cluster techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Bis(2-chloroethyl)amine-d4 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Bis(2-chloroethyl)amine-d4 HCl (deuterated Nor-Nitrogen Mustard Hydrochloride). This document is essential for ensuring the quality, identity, and purity of this isotopically labeled compound used in research and pharmaceutical development.

Core Data Summary

The quantitative data typically found on a Certificate of Analysis for Bis(2-chloroethyl)amine-d4 HCl is summarized below. These specifications ensure the material is suitable for its intended use as a stable isotope-labeled internal standard or for metabolic studies.

Table 1: General Properties and Identification

| Parameter | Typical Specification |

| Chemical Name | 2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |

| CAS Number | 352431-06-2 |

| Molecular Formula | C₄H₆D₄Cl₃N |

| Molecular Weight | 182.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Table 2: Purity and Assay Data

| Parameter | Typical Specification | Method |

| Chemical Purity | ≥98% | HPLC or UPLC-MS/MS |

| Isotopic Purity (D) | ≥98 atom % D | Mass Spectrometry or NMR |

| Melting Point | 210 - 215 °C | Capillary Method |

| Moisture Content | ≤1.0% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bis(2-chloroethyl)amine-d4 HCl. Below are typical experimental protocols that form the basis of the data presented in the CoA.

Identity Confirmation by Infrared (IR) Spectroscopy

-

Objective: To confirm the functional groups and overall structure of the compound by comparing its infrared spectrum to a reference standard.

-

Methodology:

-

A small amount of the sample is intimately mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

The resulting spectrum is compared with the spectrum of a known, authenticated standard of Bis(2-chloroethyl)amine-d4 HCl. The positions and relative intensities of the absorption bands should be concordant.

-

Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the substance by separating it from any potential impurities.

-

Methodology: A validated HPLC method is used. While specific conditions may vary between laboratories, a typical setup is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Quantification: The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

-

Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To determine the isotopic enrichment of deuterium (B1214612) in the molecule.

-

Methodology:

-

The sample is introduced into a mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS).

-

The instrument is operated in a mode that allows for the observation of the molecular ion cluster.

-

The relative intensities of the ion corresponding to the deuterated species (d4) and any ions corresponding to lower deuteration levels (d0 to d3) are measured.

-

The isotopic purity (atom % D) is calculated from the relative abundances of these ions.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and the position of the deuterium labels.

-

Methodology:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The ¹H NMR spectrum will show the absence or significant reduction of signals corresponding to the positions of deuterium labeling when compared to the spectrum of the non-deuterated analogue.

-

¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the carbon skeleton of the molecule.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of Bis(2-chloroethyl)amine-d4 HCl.

Caption: Quality control workflow for Bis(2-chloroethyl)amine-d4 HCl.

Caption: Use as an internal standard in bioanalytical methods.

Caption: Logical components of a Certificate of Analysis.

Isotopic Purity of Bis(2-chloroethyl)amine-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Bis(2-chloroethyl)amine-d4 Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds and require a thorough understanding of their isotopic analysis. This guide details the methodologies for determining isotopic enrichment and presents relevant data in a structured format.

Introduction to Isotopic Purity

Isotopic labeling, particularly with deuterium (B1214612), is a critical tool in pharmaceutical research. The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially enhancing their therapeutic properties. The isotopic purity of a deuterated compound is a crucial parameter, as it defines the percentage of the molecule that contains the deuterium label at the specified positions. High isotopic purity is essential for the reliability and reproducibility of experimental results in various applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative bioanalysis.

The determination of isotopic purity involves quantifying the distribution of all isotopic species (isotopologues) of the compound, including the desired deuterated molecule and any species with fewer deuterium atoms or no deuterium at all. This is primarily achieved through the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Purity

Commercially available this compound is generally supplied with a high degree of isotopic enrichment. The following table summarizes the typical isotopic purity specifications from various suppliers. It is important to note that while chemical purity is also a critical parameter, it is distinct from isotopic purity.

| Supplier | Stated Isotopic Purity/Enrichment | Chemical Purity |

| CDN Isotopes | 98 atom % D | Not specified |

| ResolveMass Laboratories | ≥ 98 atom % D | ≥ 98 % |

| MedChemExpress | Not specified | 98.0% |

Note: The data presented is based on publicly available information from suppliers and may vary between batches. It is always recommended to consult the certificate of analysis for specific lot information.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound requires precise analytical methodologies. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity as it can resolve and quantify the different isotopologues of a molecule based on their mass-to-charge ratio (m/z).

3.1.1. Sample Preparation

A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of around 1 µg/mL for analysis.

3.1.2. Instrumentation and Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Separation: While direct infusion can be used, coupling the mass spectrometer with a liquid chromatography system (LC-MS) is recommended to separate the analyte from any potential impurities. A C18 column is suitable for the separation of Bis(2-chloroethyl)amine.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), can be used.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to include all potential isotopologues of Bis(2-chloroethyl)amine-d4.

3.1.3. Data Analysis and Calculation of Isotopic Purity

-

Identify the Molecular Ion Cluster: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the protonated molecule ([M+H]⁺). For Bis(2-chloroethyl)amine-d4, the expected peaks would be:

-

d4 (fully deuterated)

-

d3 (loss of one deuterium)

-

d2 (loss of two deuteriums)

-

d1 (loss of three deuteriums)

-

d0 (non-deuterated)

-

-

Correct for Natural Isotope Abundance: The observed peak intensities must be corrected for the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl). This correction is crucial for accurate quantification.

-

Calculate Isotopic Purity: The isotopic purity is calculated as the ratio of the intensity of the desired deuterated isotopologue (d4) to the sum of the intensities of all isotopologues.

Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3) + Intensity(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms and can be used to determine the degree of deuteration at specific sites. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.[1][2]

3.2.1. Sample Preparation

Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O) in an NMR tube. An internal standard with a known concentration may be added for quantitative analysis.

3.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated species.

-

²H NMR: A deuterium NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals at the expected chemical shifts confirms the location of the deuterium labels.

3.2.3. Data Analysis

The isotopic purity is determined by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the corresponding signals in the spectrum of a non-deuterated reference standard. The percentage of deuteration at each labeled position can be calculated.

Synthesis of this compound

While specific details for the synthesis of the deuterated compound are often proprietary, the general synthetic route likely mirrors that of the non-deuterated analogue. The synthesis would start with a deuterated precursor, diethanolamine-d4.

Reaction Scheme:

Diethanolamine-d4 is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine atoms. The reaction is typically carried out in an inert solvent. The resulting Bis(2-chloroethyl)amine-d4 is then treated with hydrochloric acid to form the hydrochloride salt.

Visualizing the Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of a deuterated compound like this compound.

Conclusion

The isotopic purity of this compound is a critical quality attribute for its use in research and development. This technical guide has outlined the primary analytical techniques, HRMS and NMR spectroscopy, used for its determination. By following the detailed experimental protocols and data analysis procedures described, researchers can confidently assess the isotopic enrichment of this and other deuterated compounds, ensuring the integrity and reliability of their scientific investigations.

References

Navigating the Stability Landscape of Deuterated Amine Hydrochlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical considerations for the storage and stability testing of deuterated amine hydrochlorides. As the pharmaceutical industry increasingly leverages the benefits of deuterium (B1214612) substitution to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, a thorough understanding of their chemical stability is paramount. This document outlines the theoretical basis for the enhanced stability of deuterated compounds, details best practices for their storage, and provides a framework for conducting rigorous stability studies in line with regulatory expectations.

The Foundation of Enhanced Stability: The Kinetic Isotope Effect

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter the physicochemical properties of a molecule. The foundational principle behind the enhanced stability of many deuterated compounds is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of chemical reactions, including metabolic degradation pathways.[2][3] This phenomenon is a key driver for the development of "heavy drugs" with improved pharmacokinetic profiles, such as longer half-lives and reduced metabolic clearance.[1]

Beyond metabolic stability, deuteration can also influence the chemical stability of a compound. For instance, deuteration has been shown to increase the basicity of amines, which can have implications for the stability and handling of their hydrochloride salts.

General Recommendations for Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of deuterated amine hydrochlorides. As a general principle, these compounds should be handled with the same precautions as their non-deuterated analogues, with particular attention to environmental factors that can accelerate degradation.

Key Storage Considerations:

-

Temperature: Elevated temperatures can accelerate chemical degradation. While some specific deuterated amine hydrochlorides are stable at room temperature, it is generally advisable to store them in a cool environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended, depending on the specific compound's properties.

-

Humidity: Amine hydrochlorides can be hygroscopic, meaning they can absorb moisture from the air. The presence of water can facilitate hydrolytic degradation. Therefore, it is crucial to store these compounds in a dry environment, such as in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation. To mitigate this, deuterated amine hydrochlorides should be stored in light-resistant containers, such as amber vials or bottles, or in the dark.

-

pH: The pH of a solution can significantly impact the stability of amine hydrochlorides. Acidic or basic conditions can catalyze hydrolysis. For solutions, it is important to maintain the pH within a range that ensures the stability of the compound.

Stability Testing: A Framework for Forced Degradation Studies

To thoroughly assess the stability of a deuterated amine hydrochloride and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), involve subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

A logical workflow for conducting stability testing of a deuterated drug substance is outlined below:

Caption: Logical workflow for stability testing of a deuterated drug substance.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. To assess the susceptibility of a deuterated amine hydrochloride to hydrolysis, the following conditions are typically employed:

-

Acidic Conditions: The compound is exposed to an acidic solution, commonly 0.1 M to 1 M hydrochloric acid (HCl).

-

Basic Conditions: The compound is exposed to a basic solution, such as 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).

-

Neutral Conditions: The compound is exposed to water.

Studies on non-deuterated amine hydrochlorides, such as amitriptyline (B1667244) and clomipramine, have shown significant degradation under both acidic and basic conditions.[6][7]

Oxidative Degradation

Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies. The concentration of H₂O₂ and the duration of exposure are adjusted to achieve the target degradation level. For example, studies on sertraline (B1200038) hydrochloride have shown the formation of degradation products under oxidative stress.[8]

The general mechanism for the oxidative degradation of amines can involve the formation of various products, including N-oxides and hydroxylamines.

Caption: General oxidative degradation pathway of tertiary amines.

Thermal Degradation

To evaluate the effect of temperature on stability, the deuterated amine hydrochloride is exposed to elevated temperatures, both in the solid state and in solution. Typical conditions involve dry heat (e.g., 60-80°C) and heat with humidity (e.g., 60°C/75% RH).

Photodegradation

Photostability testing, as outlined in ICH Q1B, is crucial to determine if the compound is sensitive to light.[9] The substance is exposed to a combination of visible and ultraviolet (UV) light. A dark control is always run in parallel to differentiate between thermal and photolytic degradation. While some amine hydrochlorides like amitriptyline are susceptible to photosensitized degradation, others like sertraline have shown stability under photolytic conditions.[8][10]

Quantitative Data and Comparative Stability

A key aspect of evaluating a deuterated compound is to compare its stability to its non-deuterated counterpart. While specific, direct comparative stability data for a wide range of deuterated amine hydrochlorides is not extensively published in the public domain, the principles of the KIE suggest that deuteration at a metabolically or chemically labile position should lead to enhanced stability.

The following table summarizes hypothetical comparative stability data for a deuterated amine hydrochloride ("Deutero-Drug X HCl") versus its non-deuterated analogue ("Drug X HCl") under various stress conditions. This table is for illustrative purposes and the actual results would be compound-specific.

| Stress Condition | Drug X HCl (% Degradation) | Deutero-Drug X HCl (% Degradation) | Key Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 12.8 | Modest improvement in stability for the deuterated compound. |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 18.5 | 14.9 | Significant reduction in degradation with deuteration. |

| Oxidative (3% H₂O₂, RT, 24h) | 22.1 | 10.5 | Marked improvement in stability, suggesting the deuterated position is susceptible to oxidation. |

| Thermal (80°C, 48h) | 8.3 | 7.9 | Minimal difference, indicating the primary degradation is not C-H/C-D bond cleavage. |

| Photolytic (ICH Q1B) | 5.6 | 5.4 | Negligible impact of deuteration on photostability. |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are example protocols for key experiments.

Forced Degradation Stock Solution Preparation

-

Accurately weigh approximately 10 mg of the deuterated amine hydrochloride and transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.

Hydrolytic Degradation Protocol

-

Transfer 1 mL of the stock solution into three separate vials.

-

To the first vial, add 1 mL of 0.2 M HCl.

-

To the second vial, add 1 mL of 0.2 M NaOH.

-

To the third vial, add 1 mL of purified water.

-

Cap the vials and place them in a water bath at 60°C for a predetermined time (e.g., 24 hours).

-

After the incubation period, cool the vials to room temperature.

-

Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation Protocol

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 6% hydrogen peroxide.

-

Cap the vial and keep it at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

Dilute the sample with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate the parent drug from all potential degradation products.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis Diode Array Detector (DAD) at a suitable wavelength |

| Column Temperature | Controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

The following diagram illustrates a typical experimental workflow for analyzing forced degradation samples.

Caption: Experimental workflow for analysis of forced degradation samples.

Conclusion

The stability of deuterated amine hydrochlorides is a critical parameter in drug development. Leveraging the kinetic isotope effect can lead to compounds with enhanced metabolic stability, but a thorough understanding of their chemical stability under various storage and stress conditions is essential. A systematic approach to forced degradation studies, guided by ICH principles, allows for the identification of potential degradation pathways and the development of robust, stability-indicating analytical methods. By carefully controlling storage conditions, particularly temperature, humidity, and light exposure, the integrity and purity of these valuable compounds can be maintained throughout the drug development lifecycle. The data generated from these studies are fundamental to establishing appropriate storage conditions, re-test periods, and ultimately ensuring the safety and efficacy of the final drug product.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety of Bis(2-chloroethyl)amine-d4 Hydrochloride

Chemical Identification and Physical Properties

Bis(2-chloroethyl)amine hydrochloride is a white to light beige crystalline powder[3]. It is an alkylating agent and is soluble in water[3].

| Property | Value | Source |

| CAS Number | 821-48-7 | [4][5] |

| Molecular Formula | C4H10Cl3N | [3] |

| Molecular Weight | 178.48 g/mol | [6] |

| Appearance | White to light beige powder/crystalline solid | [3] |

| Melting Point | 212 - 214 °C (414 - 417 °F) | [7] |

| Solubility | Soluble in water (>100 g/L) | [3] |

| Odor | Faint, fishy, or musty amine odor | [1][8] |

Hazard Identification and Classification

This substance is classified as highly hazardous. It is corrosive, acutely toxic, a suspected mutagen, and may cause severe damage to skin, eyes, and the respiratory tract[5][7][9][10].

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 1B | May cause genetic defects |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Toxicology and Health Effects

Bis(2-chloroethyl)amine is a powerful vesicant (blistering agent) and alkylating agent[1]. Exposure can cause severe, delayed symptoms[1]. The primary mechanism of toxicity involves the formation of a highly reactive aziridinium (B1262131) ion that alkylates DNA, particularly at the N-7 position of guanine. This leads to the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately triggering cell death (apoptosis)[1].

| Exposure Route | Acute Effects | Chronic Effects |

| Inhalation | Corrosive injuries to the respiratory tract, burning sensation, cough, shortness of breath, and potential for delayed pulmonary edema.[10][11][12] | Potential for long-term effects on the bone marrow and central nervous system.[11] |

| Skin Contact | Causes severe chemical burns and blistering.[10][13] | Repeated exposure may lead to cumulative health effects.[13] |

| Eye Contact | Causes severe eye damage, including corneal damage and injury to the iris and lens. Lachrymator (causes tearing).[10][12][13] | Risk of serious, permanent eye damage.[13] |

| Ingestion | Harmful if swallowed. Can cause severe chemical burns to the mouth and gastrointestinal tract, leading to systemic poisoning with effects like tremors, convulsions, and incoordination.[10][13] | Potential for irreversible but non-lethal mutagenic effects.[13] |

Toxicity Data:

Experimental Protocols

Detailed experimental protocols for this specific deuterated compound are not available. However, toxicity testing for such chemicals generally follows standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

Example: Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rats or mice of a specific strain, young and healthy.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage.

-

A stepwise procedure is used with a starting dose, using a minimum number of animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The results are used to classify the substance into a GHS hazard category for acute oral toxicity.

Visualizations

Mechanism of Action: DNA Alkylation

The diagram below illustrates the mechanism by which Bis(2-chloroethyl)amine acts as a bifunctional alkylating agent, leading to DNA cross-linking.

Caption: DNA alkylation pathway of Bis(2-chloroethyl)amine.

Safe Handling Workflow

This workflow outlines the critical steps for safely handling highly hazardous chemicals like Bis(2-chloroethyl)amine-d4 Hydrochloride in a research setting.

Caption: Safe handling workflow for hazardous chemicals.

Safety and Handling

Engineering Controls:

-

Handle product only in a closed system or with appropriate exhaust ventilation such as a certified chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Handling and Storage:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]

-

Keep container tightly closed and store locked up in a corrosives area.[4][5][7]

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][5]

First-Aid and Emergency Procedures

In all cases of exposure, seek immediate medical attention. [4][10]

| Exposure | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Wash contaminated clothing before reuse.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water; if possible, drink milk afterwards.[4][5] |

Spill and Leak Procedures:

-

Evacuate personnel and clear the area.

-

Wear full body protective clothing with breathing apparatus.[13]

-

Prevent spillage from entering drains or water courses.[13][14]

-

Contain the spill with sand, earth, or vermiculite.[13]

-

Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4][5]

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride gas, and phosgene.[5][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not flush into surface water or sanitary sewer systems.[4][5]

References

- 1. Bis(2-chloroethyl)ethylamine (HN-1) [benchchem.com]

- 2. Seta Chemicals [setachemicals.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sdfine.com [sdfine.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE [chemicalsafety.ilo.org]

- 12. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

The Gold Standard in Cyclophosphamide Bioanalysis: A Technical Guide to Deuterated Metabolite Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the accurate quantification of cyclophosphamide (B585) and its metabolites. Cyclophosphamide, a widely used anticancer and immunosuppressive prodrug, undergoes complex metabolic activation and detoxification, making precise measurement of its active and inactive forms essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a comprehensive overview of cyclophosphamide metabolism, the principles of stable isotope dilution analysis, detailed experimental protocols, and the clear advantages of employing deuterated standards.

The Complex Metabolic Landscape of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The primary activation pathway involves the 4-hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide (B600793) , a key active metabolite. This metabolite exists in equilibrium with its tautomer, aldophosphamide . Aldophosphamide can then undergo β-elimination to yield two crucial compounds: phosphoramide (B1221513) mustard , the ultimate DNA alkylating agent responsible for the drug's therapeutic effect, and acrolein , a toxic byproduct associated with side effects like hemorrhagic cystitis.

Alternatively, cyclophosphamide and its active metabolites can be detoxified through several enzymatic pathways. Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide . 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide . Furthermore, a minor pathway of cyclophosphamide metabolism involves N-dechloroethylation, leading to the formation of chloroacetaldehyde, a neurotoxic metabolite.

The intricate balance between these activation and detoxification pathways, which can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes, underscores the necessity for highly accurate and specific analytical methods to quantify each metabolite.

Figure 1: Metabolic pathway of cyclophosphamide.

The Superiority of Deuterated Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation, chromatography, and mass spectrometric detection. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the most suitable choice for bioanalysis.

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. This results in a compound with nearly identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Key Advantages of Deuterated Standards:

-

Co-elution with the Analyte: Due to their similar chemical properties, deuterated standards co-elute with the analyte during liquid chromatography. This ensures that both compounds experience the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

-

Correction for Extraction Variability: Any loss of the analyte during sample preparation steps such as protein precipitation or liquid-liquid extraction will be mirrored by the deuterated standard, as they have similar extraction recoveries.

-

Compensation for Ionization Fluctuation: The deuterated standard and the analyte will have nearly identical ionization efficiencies in the mass spectrometer's ion source. Any fluctuations in the ionization process will affect both compounds equally, and the ratio of their signals will remain constant.

The use of a structural analog as an internal standard, while less expensive, can lead to inaccuracies as it may not co-elute with the analyte and can be affected differently by matrix components and extraction procedures.

Data Presentation: Quantitative Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of bioanalytical methods for cyclophosphamide and its metabolites. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Cyclophosphamide and Key Metabolites

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | 261.08 |

| 4-Hydroxycyclophosphamide | C₇H₁₅Cl₂N₂O₃P | 277.08 |

| Phosphoramide Mustard | C₄H₁₁Cl₂N₂O₂P | 221.02 |

| Acrolein | C₃H₄O | 56.06 |

| Carboxyphosphamide | C₇H₁₃Cl₂N₂O₄P | 291.06 |

| 4-Ketocyclophosphamide | C₇H₁₃Cl₂N₂O₃P | 275.06 |

Table 2: Representative Pharmacokinetic Parameters of Cyclophosphamide in Adults

| Parameter | Value |

| Bioavailability (Oral) | >75% |

| Elimination Half-life | 3 - 12 hours |

| Volume of Distribution | 0.4 - 0.8 L/kg |

| Protein Binding | <20% (parent drug), >60% (metabolites) |

| Clearance | 3 - 6 L/h |

Note: Pharmacokinetic parameters can vary significantly based on patient population, dosage, and co-administered drugs.

Table 3: Validation Summary for a UPLC-MS/MS Method for Cyclophosphamide and 4-Hydroxycyclophosphamide using 4-Hydroxycyclophosphamide-d4 as an Internal Standard[1][2]

| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | Acceptance Criteria (FDA/EMA) |

| Linearity Range (ng/mL) | 10 - 40,000 | 5 - 4,000 | - |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 | - |

| Intra-day Precision (%CV) | 4.19 - 9.91 | 6.16 - 9.24 | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (%CV) | 6.14 - 8.85 | 6.94 - 9.12 | ≤15% (≤20% at LLOQ) |

| Intra-day Accuracy (%Bias) | -13.4 to 13.9 | -13.8 to 15.0 | ±15% (±20% at LLOQ) |

| Inter-day Accuracy (%Bias) | -14.9 to 14.2 | -14.7 to 19.1 | ±15% (±20% at LLOQ) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated cyclophosphamide metabolite standard and a validated UPLC-MS/MS method for the quantification of cyclophosphamide and 4-hydroxycyclophosphamide.

Representative Synthesis of a Deuterated Cyclophosphamide Metabolite Standard

While the precise, proprietary synthesis methods for commercially available deuterated standards are often not published in detail, a representative synthesis of a deuterated phosphoramide mustard analogue can be conceptualized based on established chemical principles for similar compounds. The synthesis of deuterated analogues often involves the use of deuterated starting materials or deuterium gas in the presence of a catalyst.

Objective: To synthesize a deuterated analogue of phosphoramide mustard for use as an internal standard.

Materials:

-

Deuterated 2-chloroethylamine (B1212225) hydrochloride (D4 or other isotopic purity)

-

Phosphorus oxychloride (POCl₃)

-

Ammonia (B1221849) (or a suitable amine precursor)

-

Triethylamine or other suitable base

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

Procedure (Conceptual):

-

Formation of the Phosphorodiamidic Chloride: React deuterated 2-chloroethylamine hydrochloride with phosphorus oxychloride in an inert solvent in the presence of a base to form the corresponding N,N-bis(2-chloroethyl-d4)phosphoramidic dichloride.

-

Amination: The resulting phosphoramidic dichloride is then reacted with ammonia or a protected amine to introduce the second nitrogen atom, yielding the deuterated phosphoramide mustard.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final deuterated standard of high purity.

-

Characterization: The structure and isotopic enrichment of the final product are confirmed using techniques like ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and high-resolution mass spectrometry.

UPLC-MS/MS Method for the Quantification of Cyclophosphamide and 4-Hydroxycyclophosphamide[1][2]

Objective: To quantify the concentrations of cyclophosphamide and 4-hydroxycyclophosphamide in human plasma or dried blood spots using a validated UPLC-MS/MS method with 4-hydroxycyclophosphamide-d4 as the internal standard.

Sample Preparation (Dried Blood Spots):

-

Spot 20 µL of whole blood onto a suitable collection card and allow it to dry completely.

-

Punch a 3 mm disc from the dried blood spot into a clean microcentrifuge tube.

-

Add an internal standard working solution containing 4-hydroxycyclophosphamide-d4.

-

Add a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile) and vortex thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

UPLC Conditions:

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient: A suitable gradient to separate the analytes from endogenous interferences.

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cyclophosphamide: m/z 261.0 > 140.1

-

4-Hydroxycyclophosphamide (derivatized): m/z 334.1 > 221.0

-

4-Hydroxycyclophosphamide-d4 (derivatized): m/z 338.1 > 225.0

-

Note: 4-Hydroxycyclophosphamide is unstable and requires derivatization, for example, with semicarbazide, to form a stable product for analysis.

Mandatory Visualizations

Figure 2: Experimental workflow for bioanalysis.

Figure 3: Logical relationship of internal standards.

Conclusion

The use of deuterated internal standards represents the gold standard in the bioanalysis of cyclophosphamide and its metabolites. Their ability to accurately correct for analytical variability throughout the experimental workflow ensures the generation of high-quality, reliable data. This is indispensable for advancing our understanding of cyclophosphamide's pharmacology and for the development of safer and more effective therapeutic strategies. While the initial investment in deuterated standards may be higher, the long-term benefits of improved data integrity, reduced sample reanalysis, and increased confidence in research outcomes are invaluable for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for Bis(2-chloroethyl)amine-d4 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard compound, is a known genotoxic impurity (GTI) that can be present in various drug substances due to its use as a reactive intermediate in synthesis.[1] Regulatory bodies require strict control and monitoring of such impurities to ensure patient safety.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry for achieving the highest degree of accuracy and precision, as it effectively compensates for variations during sample preparation and analysis.[3][4]

Bis(2-chloroethyl)amine-d4 Hydrochloride is the deuterium-labeled analog of Bis(2-chloroethyl)amine hydrochloride and serves as an ideal internal standard for its quantification.[5][6] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical workflow, from extraction to ionization.[3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantification of Bis(2-chloroethyl)amine.

Physicochemical Properties

A summary of the key physicochemical properties of the analyte and its deuterated internal standard is presented below.

| Property | Bis(2-chloroethyl)amine Hydrochloride | This compound |

| Synonyms | Nor-nitrogen mustard HCl, HN2 HCl | Deuterated Nor-nitrogen mustard HCl |

| CAS Number | 821-48-7 | 58880-33-4 |

| Molecular Formula | C4H9Cl2N·HCl | C4H5D4Cl2N·HCl |

| Molecular Weight | 178.48 g/mol | 182.51 g/mol |

| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to non-deuterated form |

| Solubility | Soluble in water | Not specified, expected to be soluble in water |

Application: Quantification of a Genotoxic Impurity

The primary application of this compound is as an internal standard for the accurate quantification of Bis(2-chloroethyl)amine in active pharmaceutical ingredients (APIs) and drug products. The following protocols are based on established UHPLC-MS/MS methods for the analysis of genotoxic impurities.

Experimental Workflow

The general workflow for the quantification of Bis(2-chloroethyl)amine using its deuterated internal standard is depicted below.

References

- 1. Bis(2-chloroethyl)amine hydrochloride-821-48-7 [ganeshremedies.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Bis(2-chloroethyl)ethylamine [webbook.nist.gov]

- 5. Bis(2-chloroethyl)amine hydrochloride(821-48-7) MS spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Quantitative Analysis Using Bis(2-chloroethyl)amine-d4 HCl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine, a nitrogen mustard, is a reactive alkylating agent. Its detection and quantification are critical in various fields, including pharmaceutical development as a potential genotoxic impurity and in environmental and forensic analysis. Bis(2-chloroethyl)amine-d4 HCl is the deuterium-labeled analogue of Bis(2-chloroethyl)amine HCl. Its use as an internal standard in mass spectrometry-based quantitative methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the quantitative analysis of Bis(2-chloroethyl)amine using its deuterated analogue as an internal standard.

Application 1: Quantification of Bis(2-chloroethyl)amine as a Genotoxic Impurity in Pharmaceutical Substances by UHPLC-MS/MS

This application note describes a sensitive and selective method for the quantification of Bis(2-chloroethyl)amine in active pharmaceutical ingredients (APIs) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Bis(2-chloroethyl)amine-d4 HCl as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Bis(2-chloroethyl)amine HCl (Analyte)

-

Bis(2-chloroethyl)amine-d4 HCl (Internal Standard, ISTD)

-

LC-MS grade Milli-Q water

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid (0.2%)

-

Aripiprazole drug substance (or other relevant API)

2. Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Bis(2-chloroethyl)amine HCl in methanol.

-

ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve Bis(2-chloroethyl)amine-d4 HCl in methanol.

-